molecular formula C12H10Cl2OS B7871112 (3,5-Dichlorophenyl)(5-methylthiophen-2-yl)methanol

(3,5-Dichlorophenyl)(5-methylthiophen-2-yl)methanol

Cat. No.: B7871112
M. Wt: 273.2 g/mol
InChI Key: HFGTWLBGTZTQML-UHFFFAOYSA-N
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Description

(3,5-Dichlorophenyl)(5-methylthiophen-2-yl)methanol is an organic compound with the molecular formula C12H10Cl2OS It is characterized by the presence of a dichlorophenyl group and a methylthiophenyl group attached to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dichlorophenyl)(5-methylthiophen-2-yl)methanol typically involves the reaction of 3,5-dichlorobenzaldehyde with 5-methylthiophene-2-carboxylic acid in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dichlorophenyl)(5-methylthiophen-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of (3,5-Dichlorophenyl)(5-methylthiophen-2-yl)ketone.

    Reduction: Formation of (3,5-Dichlorophenyl)(5-methylthiophen-2-yl)methane.

    Substitution: Formation of derivatives with substituted functional groups on the phenyl ring.

Scientific Research Applications

(3,5-Dichlorophenyl)(5-methylthiophen-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3,5-Dichlorophenyl)(5-methylthiophen-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (3,5-Dichlorophenyl)(5-methylthiophen-2-yl)ketone
  • (3,5-Dichlorophenyl)(5-methylthiophen-2-yl)methane
  • (3,5-Dichlorophenyl)(5-methylthiophen-2-yl)ethanol

Uniqueness

(3,5-Dichlorophenyl)(5-methylthiophen-2-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(3,5-dichlorophenyl)-(5-methylthiophen-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2OS/c1-7-2-3-11(16-7)12(15)8-4-9(13)6-10(14)5-8/h2-6,12,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGTWLBGTZTQML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(C2=CC(=CC(=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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